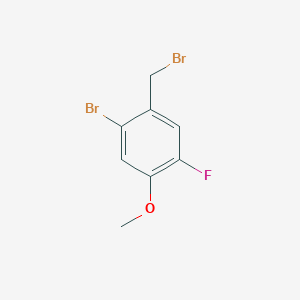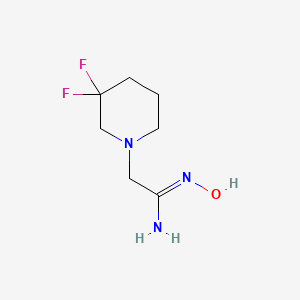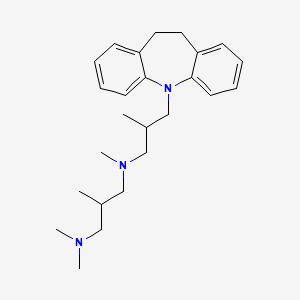
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenationThe subsequent hydrogenation step yields the desired compound .
Industrial Production Methods
Industrial production of this compound often employs homogeneous radical polymerization in hydrocarbon solvents. The copolymerization of amine-containing monomers with lower alkyl (meth)acrylates has been studied extensively, showing a marked effect of the solvent nature on the resulting copolymer composition .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as lead acetate. The reaction conditions can vary, but they often involve specific temperatures and pressures to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-(3-dimethylamino)propylmethacrylamide
- N-(3-dimethylamino)propylacrylamide
- Dimethylaminopropylamine
Uniqueness
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Propiedades
Fórmula molecular |
C25H37N3 |
|---|---|
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-methylpropyl]-N,N',N',2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H37N3/c1-20(16-26(3)4)17-27(5)18-21(2)19-28-24-12-8-6-10-22(24)14-15-23-11-7-9-13-25(23)28/h6-13,20-21H,14-19H2,1-5H3 |
Clave InChI |
GPASXETUOALABS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)CC(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
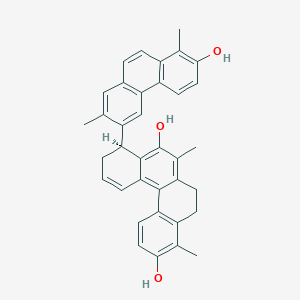
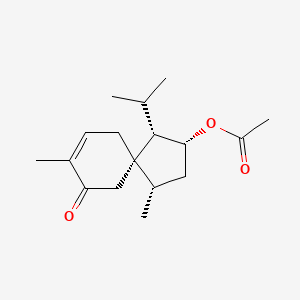
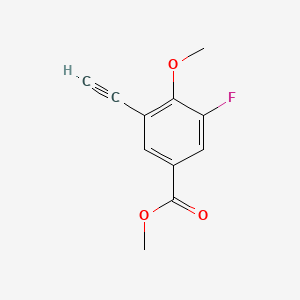
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)




